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Introduction

Vilaprisan (BAY-1002670) is a novel, orally active, and highly potent selective progesterone
receptor modulator (SPRM) that was under development by Bayer AG for the treatment of
uterine fibroids and endometriosis.[1][2] As a synthetic steroidal compound, Vilaprisan was
designed to exhibit strong antagonistic effects on the progesterone receptor (PR), a key driver
in the pathophysiology of these gynecological conditions.[3][4] This technical guide provides a
comprehensive overview of the discovery, mechanism of action, preclinical and clinical
development, and eventual discontinuation of Vilaprisan, presenting key data and
methodologies for the scientific community.

Discovery and Rationale

The development of Vilaprisan was rooted in the established role of progesterone in promoting
the growth of uterine fibroids and the progression of endometriosis.[4] The therapeutic strategy
was to antagonize the effects of progesterone to manage these conditions. The discovery
program for Vilaprisan aimed to improve upon earlier generations of SPRMs by creating a
compound with high potency, selectivity for the progesterone receptor, and a favorable safety
profile, particularly concerning liver function, which had been a concern with other SPRMs.
Vilaprisan was identified as a promising candidate due to its strong PR binding affinity and
antagonistic activity, with minimal interaction with other steroid receptors.
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Mechanism of Action

Vilaprisan functions as a competitive antagonist of the progesterone receptor. Progesterone,
by binding to its intracellular receptor, modulates the transcription of target genes that regulate
cell proliferation and survival. Vilaprisan, by occupying the ligand-binding site of the
progesterone receptor, prevents the conformational changes necessary for receptor activation
and subsequent downstream signaling. This blockade of progesterone-mediated signaling
leads to an anti-proliferative effect on uterine fibroid and endometrial cells, inducing a reduction
in fibroid volume and a decrease in menstrual bleeding.

Vilaprisan's Mechanism of Action on the Progesterone Receptor Signaling Pathway.

Preclinical Development
In Vitro Studies

Vilaprisan's activity was characterized through a series of in vitro assays to determine its
binding affinity and functional activity at the progesterone receptor and other steroid receptors.

Table 1: In Vitro Activity of Vilaprisan

Vilaprisan IC50 Reference Reference
Assay Receptor
(nM) Compound IC50 (nM)
Transactivation Progesterone -
0.09 Mifepristone 0.023
Assay Receptor A
Progesterone o
0.095 Mifepristone 0.02
Receptor B
Glucocorticoid o
957 Mifepristone 6
Receptor
Androgen )
47 Hydroxyflutamide 21
Receptor
Estrogen
No effect Fulvestrant 2.0
Receptor a
Estrogen
No effect Fulvestrant 2.7
Receptor 3
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Data sourced from Clinical Pharmacokinetics and Pharmacodynamics of the Selective
Progesterone Receptor Modulator Vilaprisan: A Comprehensive Overview.

» Competitive Binding Assay: The affinity of Vilaprisan for the progesterone receptor was
determined using a competitive binding assay. This assay typically involves incubating a
source of the receptor with a radiolabeled progestin (e.g., [3H]-progesterone) and varying
concentrations of the test compound (Vilaprisan). The concentration of Vilaprisan that
inhibits 50% of the binding of the radiolabeled ligand is determined as the IC50 value.

o Transactivation Assay: The functional activity of Vilaprisan as a progesterone receptor
antagonist was assessed using a transactivation assay. This cell-based assay utilizes a
reporter gene (e.g., luciferase) under the control of a progesterone-responsive promoter.
Cells are co-transfected with a progesterone receptor expression vector and the reporter
construct. The ability of Vilaprisan to inhibit progesterone-induced reporter gene expression
is measured, and the IC50 value is calculated.

In Vivo Studies

The in vivo efficacy of Vilaprisan was evaluated in established animal models of progesterone
action and uterine fibroids.

Table 2: In Vivo Preclinical Efficacy of Vilaprisan

Model Species Endpoint Vilaprisan Efficacy
Inhibition of
Endometrial Rabbit progesterone-induced  Demonstrated potent
abbi
Transformation endometrial inhibitory activity
differentiation
Pregnancy Rat Complete termination Effective at 0.5
a
Termination of pregnancy mg/kg/day

Human Uterine

Fibroid Xenograft

Immunodeficient Mice

Reduction in tumor

growth

Significant dose-

dependent reduction

o Endometrial Transformation Assay (McPhail Test): This assay in rabbits assesses the anti-
progestogenic activity of a compound. Immature female rabbits are primed with estrogen to
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induce endometrial proliferation. Subsequently, they are treated with progesterone to induce
secretory changes in the endometrium, with or without the test compound. The endometrium
is then histologically examined to assess the degree of inhibition of the progesterone effect.

e Human Uterine Fibroid Xenograft Model: This model involves the subcutaneous implantation
of human uterine fibroid tissue into immunodeficient mice (e.g., NOD/SCID). The mice are
supplemented with estrogen and progesterone to support the growth of the xenografts. The
effect of Vilaprisan on tumor volume is then monitored over time.

Clinical Development

Vilaprisan progressed through a comprehensive clinical development program, known as the
ASTEROID (Assess Safety and Efficacy of Vilaprisan in Subjects with UTERine FibrOIDs)

trials, for the treatment of uterine fibroids.

Safety & Tolerability, Dose-Ranging, Long-term Toxicology

st Phase Il : Phase IlI ndinoc i .
Phase | Pharmacokinetics Efficacy & Safety Findings in Rodents Program
(Healthy Volunteers) | (STERCID 1 &2) | (CSTERCIDE, 23, 6) i Termination
[GEVES)] (GEVENIS)]

Click to download full resolution via product page

Clinical Development and Termination Workflow of Vilaprisan.

Pharmacokinetics and Metabolism

Clinical studies in healthy volunteers and patients with uterine fibroids characterized the
pharmacokinetic profile of Vilaprisan.

Table 3: Pharmacokinetic Parameters of Vilaprisan
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Parameter Value

Absorption Rapidly absorbed, Tmax ~1-2 hours
Bioavailability Almost complete

Exposure Dose-proportional

Metabolism Primarily hepatic, mainly via CYP3A4
Elimination Half-life Approximately 31-38 hours

Data sourced from Clinical Pharmacokinetics and Pharmacodynamics of the Selective
Progesterone Receptor Modulator Vilaprisan: A Comprehensive Overview.

e Phase | Studies: These studies were conducted in healthy postmenopausal women to
assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses
of Vilaprisan. Blood samples were collected at various time points to determine plasma
concentrations of Vilaprisan and its metabolites.

e Drug-Drug Interaction Studies: The potential for drug-drug interactions was investigated by
co-administering Vilaprisan with potent inhibitors of CYP3A4 (e.g., itraconazole), which was

found to significantly increase Vilaprisan exposure.

Clinical Efficacy and Safety

Phase Il and Il clinical trials evaluated the efficacy and safety of Vilaprisan in women with
symptomatic uterine fibroids.

Table 4: Key Efficacy Outcomes from ASTEROID Clinical Trials
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Trial Dose Primary Endpoint Key Results

30%, 56%, 54%, and

Absence of .
ASTEROID 1 (Phase 0.5,1.0,2.0,4.0 ) ) 60% of patients,
bleeding/spotting at ]
IIb) mg/day respectively, vs. 1.7%
12 weeks _
with placebo
Reduction in fibroid ]
Up to 41% reduction
volume
Absence of )
ASTEROID 2 (Phase ) ) 62.9% of patients vs.
2.0 mg/day bleeding/spotting at .
IIb) 0% with placebo
12 weeks
S 29.9% reduction vs.
Reduction in fibroid ] )
6.3% increase with
volume
placebo
ASTEROID 3 (Phase Amenorrhea at 12 83.3% of patients vs.
2.0 mg/day .
) weeks 0% with placebo

Data sourced from various ASTEROID trial publications.

o ASTEROID Trial Design: The ASTEROID trials were randomized, double-blind, placebo-
controlled, multicenter studies. Patients with symptomatic uterine fibroids and heavy
menstrual bleeding were randomized to receive daily oral Vilaprisan at various doses or a
placebo. The primary efficacy endpoint was typically the rate of amenorrhea (absence of
bleeding). Secondary endpoints included the reduction in menstrual blood loss, change in
fibroid volume (assessed by ultrasound or MRI), and patient-reported outcomes. Endometrial
safety was monitored through biopsies.

Discontinuation of Clinical Development

In December 2018, Bayer announced the halt of patient enroliment in the ongoing Vilaprisan
clinical trials. This decision was based on findings from long-term preclinical toxicology studies
in rodents that revealed abnormalities in the adrenals, uterus, and skin after prolonged
exposure. Although these findings were not observed in human trials, the clinical development
program was ultimately terminated as a precautionary measure.
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Conclusion

Vilaprisan (BAY-1002670) represented a promising therapeutic candidate for the treatment of
uterine fibroids and endometriosis, demonstrating high potency and selectivity for the
progesterone receptor in preclinical studies and significant efficacy in reducing bleeding and
fibroid volume in clinical trials. However, the emergence of adverse findings in long-term animal
toxicology studies led to the discontinuation of its development. The comprehensive data
gathered throughout the Vilaprisan program provide valuable insights for the future
development of selective progesterone receptor modulators and the broader field of
gynecological drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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